molecular formula C15H12FNO2S B6317116 3-Fluoro-1-tosyl-1H-indole CAS No. 144951-51-9

3-Fluoro-1-tosyl-1H-indole

Cat. No.: B6317116
CAS No.: 144951-51-9
M. Wt: 289.3 g/mol
InChI Key: LYYHCJXXWJMPFV-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-Fluoro-1-tosyl-1H-indole typically involves the introduction of a fluorine atom and a tosyl group into the indole ring. One common method is the electrophilic substitution reaction, where a fluorine atom is introduced into the indole ring using a fluorinating agent such as Selectfluor. The tosyl group can be introduced through a reaction with p-toluenesulfonyl chloride in the presence of a base like pyridine . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

3-Fluoro-1-tosyl-1H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carbonyl compounds.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced indole derivatives.

    Substitution: The fluorine and tosyl groups can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

3-Fluoro-1-tosyl-1H-indole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoro-1-tosyl-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity to these targets, while the tosyl group can influence its solubility and stability. These interactions can lead to the modulation of biological pathways, resulting in various therapeutic effects .

Comparison with Similar Compounds

3-Fluoro-1-tosyl-1H-indole can be compared with other fluorinated indole derivatives, such as:

The uniqueness of this compound lies in the combined presence of both the fluorine atom and the tosyl group, which can synergistically enhance its chemical and biological properties.

Properties

IUPAC Name

3-fluoro-1-(4-methylphenyl)sulfonylindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FNO2S/c1-11-6-8-12(9-7-11)20(18,19)17-10-14(16)13-4-2-3-5-15(13)17/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYYHCJXXWJMPFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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